CCT020312: A Deep Dive into its Mechanism of Action in Endoplasmic Reticulum Stress
CCT020312: A Deep Dive into its Mechanism of Action in Endoplasmic Reticulum Stress
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Endoplasmic Reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. This triggers a complex signaling network termed the Unfolded Protein Response (UPR) to restore homeostasis or, if the stress is prolonged, induce apoptosis. A key mediator of the UPR is the Protein Kinase R-like ER Kinase (PERK). CCT020312 has emerged as a selective activator of the PERK signaling pathway, demonstrating significant potential in cancer therapy by modulating cellular responses to ER stress. This technical guide provides a comprehensive overview of the mechanism of action of CCT020312, with a focus on its role in ER stress, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response
The Endoplasmic Reticulum (ER) is a vital cellular organelle tasked with the synthesis, folding, and modification of secretory and transmembrane proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to the accumulation of unfolded or misfolded proteins in its lumen—a state referred to as ER stress.[1] To cope with this, cells activate a sophisticated signaling network known as the Unfolded Protein Response (UPR).[2] The UPR is orchestrated by three ER-resident transmembrane sensor proteins: Inositol-Requiring Enzyme 1 (IRE1), Activating Transcription Factor 6 (ATF6), and Protein Kinase R-like ER Kinase (PERK).[3][2] Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone protein, BiP (Binding immunoglobulin protein), also known as GRP78.[2] Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades aimed at restoring ER homeostasis.[4] If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.[2][5]
CCT020312: A Selective Activator of the PERK Pathway
CCT020312 is a small molecule compound that has been identified as a selective activator of the PERK branch of the UPR.[6][7][8] Unlike global ER stress inducers like thapsigargin (B1683126) or tunicamycin, CCT020312 does not appear to trigger a full-blown UPR, but rather selectively enhances the signaling output of the PERK pathway.[9] This selectivity makes it a valuable tool for studying the specific roles of PERK signaling and a potential therapeutic agent that can leverage this pathway for desired cellular outcomes, such as inducing apoptosis in cancer cells.
The PERK Signaling Cascade
The activation of PERK is initiated by its dimerization and autophosphorylation.[10] Activated PERK then phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[10][11] This phosphorylation event leads to a global attenuation of protein synthesis, thereby reducing the influx of new proteins into the already stressed ER.[11] Paradoxically, the phosphorylation of eIF2α selectively enhances the translation of certain mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).[10]
ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, importantly, the pro-apoptotic factor CHOP (C/EBP homologous protein).[6][10] Under prolonged ER stress, the sustained activation of the PERK-eIF2α-ATF4 axis leads to the induction of CHOP, which in turn promotes apoptosis.[6][12]
Mechanism of Action of CCT020312 in Cancer
CCT020312 has demonstrated potent anti-cancer activity in various preclinical models, including triple-negative breast cancer, prostate cancer, and colorectal cancer.[6][8][13] Its mechanism of action is primarily attributed to the robust activation of the PERK/eIF2α/ATF4/CHOP signaling pathway, leading to several key cellular outcomes:
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Induction of G1 Phase Cell Cycle Arrest: CCT020312 treatment leads to a halt in the cell cycle at the G1 phase.[6][7] This is associated with a decrease in the protein levels of key cell cycle regulators such as CDK4, CDK6, and Cyclin D1.[6][14]
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Induction of Apoptosis: By upregulating the pro-apoptotic transcription factor CHOP, CCT020312 triggers programmed cell death in cancer cells.[6][8] This is further evidenced by the increased levels of cleaved Caspase-3 and cleaved PARP, and an altered Bax/Bcl-2 ratio.[8][14]
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Induction of Autophagy: CCT020312 has also been shown to induce autophagy, a cellular process of self-digestion, as indicated by increased levels of LC3-II and Beclin-1.[8]
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Inhibition of the AKT/mTOR Pathway: In some cancer models, CCT020312 has been observed to inhibit the pro-survival AKT/mTOR signaling pathway.[6][14]
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Chemosensitization: CCT020312 can enhance the efficacy of other chemotherapeutic agents. For instance, it has been shown to augment the growth-inhibitory effects of paclitaxel (B517696) in cancer cells.[7][13]
The multifaceted effects of CCT020312 on cancer cells are visually summarized in the signaling pathway diagram below.
Caption: CCT020312 signaling pathway in ER stress.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the effects of CCT020312.
Table 1: In Vitro Efficacy of CCT020312
| Cell Line | Assay | Concentration | Effect | Reference |
| HT29 | pRB phosphorylation | 1.8 - 6.1 µM | Concentration-dependent loss of P-S608-pRB signal | [7][15] |
| HT29 | Cell Cycle Analysis | 10 µM | Increased number of cells in G1 phase | [7] |
| U2OS | Growth Inhibition | 2.5 µM | Augmentation of paclitaxel-induced growth inhibition | [7] |
| MDA-MB-453, CAL-148 | Western Blot | 8-10 µM (24h) | Increased p-eIF2α, ATF4, and CHOP | [6] |
| C4-2, LNCaP | Western Blot | Not specified | Increased cleaved-Caspase3, cleaved-PARP, Bax, LC3II/I | [8] |
Table 2: In Vivo Efficacy of CCT020312
| Animal Model | Cancer Type | Dosage | Effect | Reference |
| MDA-MB-453 xenograft mice | Triple-Negative Breast Cancer | 24 mg/kg | Inhibited tumor growth | [6] |
| C4-2 xenograft mouse model | Prostate Cancer | Not specified | Suppressed tumor growth | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of CCT020312.
Western Blot Analysis of ER Stress Markers
This protocol is for the detection of key proteins in the PERK pathway following treatment with CCT020312.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of CCT020312 or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
Caption: Western Blot experimental workflow.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
CCT020312
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a range of CCT020312 concentrations for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
CCT020312
-
PBS
-
Ethanol (B145695) (70%)
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Propidium Iodide (PI) staining solution with RNase A
Procedure:
-
Cell Treatment and Harvesting: Treat cells with CCT020312 and harvest by trypsinization.
-
Fixation: Wash the cells with PBS and fix in ice-cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and stain with PI solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Conclusion
CCT020312 is a potent and selective activator of the PERK pathway of the Unfolded Protein Response. Its ability to induce G1 cell cycle arrest, apoptosis, and autophagy, particularly in cancer cells, highlights its therapeutic potential. The detailed mechanism, involving the activation of the PERK/eIF2α/ATF4/CHOP signaling axis, provides a solid foundation for its further development as an anti-cancer agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of ER stress and oncology. Further investigation into the in vivo efficacy and safety profile of CCT020312 is warranted to translate these promising preclinical findings into clinical applications.
References
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- 2. Endoplasmic reticulum stress signalling – from basic mechanisms to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Signaling Pathways from the Endoplasmic Reticulum and Their Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | CCT020312 Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis [frontiersin.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. CCT020312 exerts anti-prostate cancer effect by inducing G1 cell cycle arrest, apoptosis and autophagy through activation of PERK/eIF2α/ATF4/CHOP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-Based Screen for G1/S Checkpoint Activators Identifies a Selective Activator of EIF2AK3/PERK Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase R-like ER kinase and its role in endoplasmic reticulum stress-decided cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein kinase RNA- like endoplasmic reticulum kinase (PERK) signaling pathway plays a major role in reactive oxygen species (ROS)- mediated endoplasmic reticulum stress- induced apoptosis in diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PERK activation by CCT020312 chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CCT020312 Inhibits Triple-Negative Breast Cancer Through PERK Pathway-Mediated G1 Phase Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
